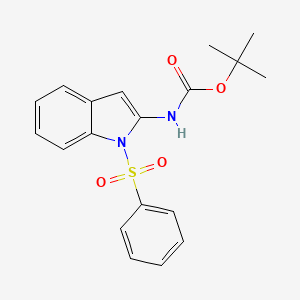

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole

Overview

Description

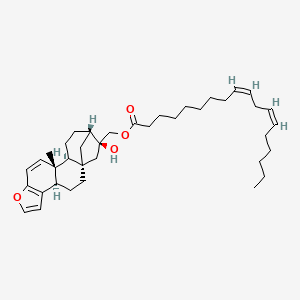

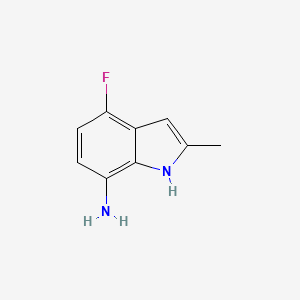

2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole, or TBOC-PSI, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. TBOC-PSI is a derivative of indole, an aromatic organic compound that is found in many plants and animals. TBOC-PSI has been used in a number of different areas of research, including biochemistry and physiology.

Scientific Research Applications

Synthesis and Structural Analysis

- The derivatives of 1-(phenylsulfonyl)indole, including N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, have been synthesized and analyzed using crystallography, Density Functional Theory (DFT), and molecular orbital calculations. These studies offer insights into the molecular structure and electronic properties of these compounds (Mannes, Kaur, Onyango, Gribble, Jasinski, 2017).

Chemical Reactivity and Synthesis Methods

- Indoles, including 2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole, have been employed in various synthetic processes. For instance, the aminolysis of α,β-epoxy sulfoxides can lead to the formation of α-amino ketones and aldehydes, which are further used to synthesize substituted indoles (Satoh, Kaneko, Sakata, Yamakawa, 1986).

Molecular Design and Drug Discovery

- Certain indole and indoline rings, including those derived from this compound, are key scaffolds in drug discovery. These structures are used in [2 + 2] cycloaddition reactions to create complex molecular architectures, potentially useful in pharmaceutical development (Oderinde et al., 2020).

Catalysis and Organic Transformations

- Indole compounds, including those related to this compound, are used in tert-butoxide-mediated condensation reactions. These reactions are key in synthesizing multisubstituted aryl indoles and benzofurans, which are valuable in organic synthesis (Yang et al., 2019).

Mechanism of Action

Target of Action

The compound “2-(Tert-butoxycarbonylamino)-1-(phenylsulfonyl)indole” contains a tert-butoxycarbonyl group , which is commonly used as a protecting group in synthetic organic chemistry . The specific targets of this compound would depend on the context in which it is used, such as the type of reaction and the other reactants present.

Mode of Action

The tert-butoxycarbonyl group in “this compound” can be introduced into a variety of organic compounds . The specific mode of action would depend on the reaction conditions and the other reactants present.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “this compound”. For example, the introduction of the tert-butoxycarbonyl group into organic compounds has been achieved using flow microreactor systems , which can offer advantages such as improved efficiency and sustainability compared to traditional batch processes .

properties

IUPAC Name |

tert-butyl N-[1-(benzenesulfonyl)indol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-19(2,3)25-18(22)20-17-13-14-9-7-8-12-16(14)21(17)26(23,24)15-10-5-4-6-11-15/h4-13H,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDRYBOXMHGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

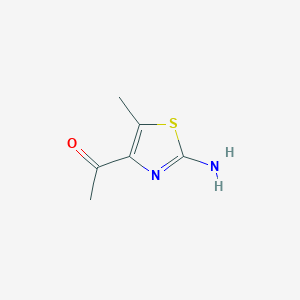

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(3-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B1516929.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)